molecular formula C18H21NO3 B3930513 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide

Cat. No. B3930513
M. Wt: 299.4 g/mol
InChI Key: BOFWXYKFWVCGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide” is an organic compound that contains two methoxy groups (-OCH3), a phenyl group (C6H5), and an acetamide group (CH3CONH2). It belongs to the class of organic compounds known as cinnamic acid amides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the phenyl and acetamide groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other compounds present. The acetamide group could potentially undergo hydrolysis to form acetic acid and an amine. The methoxy groups could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide acts on the opioid receptors in the brain and spinal cord. It binds to these receptors and activates them, resulting in the inhibition of pain signals. It also increases the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include pain relief, sedation, respiratory depression, and euphoria. It also affects the cardiovascular system, causing a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide in lab experiments include its potency and effectiveness in managing pain. However, its potential for abuse and addiction makes it a limited option for research.

Future Directions

For research on 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide include the development of safer and less addictive opioid analgesics. It can also be studied for its potential use in the treatment of depression and anxiety disorders. Additionally, more research can be conducted on its mechanism of action and its effects on the cardiovascular and respiratory systems.
Conclusion:
This compound is a potent synthetic opioid that is effective in managing pain. It acts on the opioid receptors in the brain and spinal cord and produces a feeling of euphoria. While it has potential for use in research, its potential for abuse and addiction makes it a limited option. Future research can focus on developing safer and less addictive opioid analgesics and exploring its potential use in the treatment of depression and anxiety disorders.

Scientific Research Applications

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide has been extensively studied for its analgesic properties. It has been shown to be a potent opioid receptor agonist and is effective in managing pain. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or comes into contact with the skin .

properties

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-10-8-14(9-11-16)12-13-19-18(20)17(22-2)15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFWXYKFWVCGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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